Cas no 1804750-36-4 (4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol)

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol is a fluorinated pyridine derivative with a multifunctional structure, featuring an aminomethyl group, a trifluoromethoxy substituent, and a hydroxymethyl moiety. Its unique combination of electron-withdrawing (fluoro, trifluoromethoxy) and electron-donating (aminomethyl) groups enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl functionalities allows for further derivatization, enabling the development of targeted bioactive compounds. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, making it valuable in the design of molecules with improved pharmacokinetic properties. This compound is particularly suited for applications requiring precise structural modifications in drug discovery and specialty chemistry.
4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol structure
1804750-36-4 structure
商品名:4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol
CAS番号:1804750-36-4
MF:C8H8F4N2O2
メガワット:240.154935836792
CID:4829406

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol
    • インチ: 1S/C8H8F4N2O2/c9-6-1-4(2-13)7(5(3-15)14-6)16-8(10,11)12/h1,15H,2-3,13H2
    • InChIKey: QMGJECBVVWFWEO-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(CN)=C(C(CO)=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 227
  • トポロジー分子極性表面積: 68.4
  • 疎水性パラメータ計算基準値(XlogP): 0.5

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029098854-1g
4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol
1804750-36-4 97%
1g
$1,579.40 2022-04-01

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol 関連文献

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4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanolに関する追加情報

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804750-36-4): A Comprehensive Overview

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804750-36-4) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a fluorinated pyridine ring and a trifluoromethoxy group, exhibits promising properties for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol is composed of a pyridine ring with a fluorine atom at the 6-position, a trifluoromethoxy group at the 3-position, and an aminomethyl group at the 4-position. The presence of these functional groups imparts specific chemical and biological properties that make this compound an attractive candidate for further investigation.

Recent studies have highlighted the potential of 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol in various therapeutic areas. For instance, its ability to modulate specific receptors and enzymes has been explored in the context of neurodegenerative diseases, cancer, and inflammatory disorders. The fluorine atom and trifluoromethoxy group contribute to its lipophilicity and metabolic stability, which are crucial factors for drug development.

In the realm of neurodegenerative diseases, 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol has shown promise as a potential modulator of neurotransmitter systems. Research indicates that it can interact with specific receptors involved in neurotransmission, potentially offering new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in these applications.

Cancer research has also benefited from the unique properties of 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol. Studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been shown to target specific kinases that are overexpressed in various types of cancer, leading to reduced tumor growth and improved patient outcomes. The compound's selective action on these targets minimizes off-target effects and enhances its safety profile.

Inflammatory disorders represent another area where 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol shows significant promise. Its anti-inflammatory properties have been attributed to its ability to modulate cytokine production and inhibit pro-inflammatory signaling pathways. This makes it a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Clinical trials are currently underway to evaluate its efficacy and safety in these indications.

The synthesis of 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the use of transition metal-catalyzed reactions and selective functional group transformations. These methods have been optimized to produce the compound efficiently and cost-effectively, making it more accessible for research and development purposes.

Beyond its therapeutic applications, 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol has also found utility as a building block in organic synthesis. Its versatile reactivity allows it to be incorporated into a wide range of molecular frameworks, facilitating the development of new compounds with diverse biological activities. This property makes it an invaluable tool for chemists working on drug discovery projects.

In conclusion, 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804750-36-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological properties make it an attractive candidate for further investigation in various therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, positioning it as a key player in the development of next-generation therapeutic agents.

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